molecular formula C18H15N5O2 B2470683 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide CAS No. 2034332-06-2

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide

Cat. No.: B2470683
CAS No.: 2034332-06-2
M. Wt: 333.351
InChI Key: FKANLQRSMSYJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4-one core linked via an ethyl spacer to an indole-6-carboxamide moiety. Its structure positions it within a broader class of kinase inhibitors and anti-inflammatory agents, leveraging the triazinone scaffold’s ability to interact with ATP-binding pockets in enzymes . The indole group may contribute to hydrophobic interactions and selectivity toward specific biological targets, such as Janus kinases (JNK) or Aurora kinases .

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(13-6-5-12-7-8-19-16(12)11-13)20-9-10-23-18(25)14-3-1-2-4-15(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKANLQRSMSYJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Structural Analogues and Target Selectivity

The compound shares structural motifs with several kinase inhibitors and anti-inflammatory agents. Key analogues include:

Compound Name/ID Core Structure Key Substituents Primary Targets (IC₅₀) Therapeutic Focus
N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide Benzo[d][1,2,3]triazin-4-one + indole Ethyl linker, carboxamide Hypothesized: JNK, Aurora kinases Inflammation, cancer
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-indolone (41) Triazinoindole + pyrazole 4-Bromophenyl, indolone JNK1 (0.8 nM), JNK2 (1.2 nM) Neurodegenerative diseases
3-(Benzimidazol-2-yl)-5H-[1,2,4]triazino[5,6-b]indole (3) Triazinoindole + benzimidazole Benzimidazole Src kinase (IC₅₀ = 12 nM) Cancer (metastasis)
6,7-Dihydro-1H-indol-4(5H)-one derivative (25) Triazinone + pyrrole Pyrrole, dimethyl substituents JNK3 (IC₅₀ = 5 nM), COX-2 (82% inhibition) Inflammation
N-(4-(Methylsulfonyl)phenyl)-6,7-dihydro-1H-indole-4-carboxamide (11) Indole + methylsulfonylphenyl Methylsulfonylphenyl Aurora A (IC₅₀ = 3 nM) Cancer (mitotic arrest)
Key Observations:
  • Core Scaffolds: The benzo[d][1,2,3]triazin-4-one moiety in the target compound is distinct from triazinoindoles (e.g., compound 41) but shares ATP-competitive inhibition properties .
  • Substituent Effects : The ethyl linker and indole-6-carboxamide group may enhance solubility compared to bromophenyl (compound 41) or methylsulfonyl (compound 11) groups, which prioritize potency over bioavailability .

Pharmacological and Biochemical Profiles

Kinase Inhibition
  • JNK Inhibition : Compound 41 (IC₅₀ = 0.8–1.2 nM) and compound 25 (IC₅₀ = 5 nM for JNK3) demonstrate that triazine-containing scaffolds are potent JNK inhibitors. The target compound’s lack of a bromophenyl group (cf. compound 41) may reduce off-target effects but require structural optimization for comparable potency .
  • Aurora Kinase Inhibition : Compound 11’s methylsulfonylphenyl group confers high Aurora A affinity (IC₅₀ = 3 nM). The target compound’s indole-carboxamide could mimic this interaction, though direct data are lacking .
Anti-inflammatory Activity

Compound 25 inhibits COX-2 by 82% at 10 µM, suggesting that triazinone derivatives may have dual kinase/COX-2 activity. The target compound’s indole group could similarly modulate inflammatory pathways, but its COX-2 affinity remains unstudied .

Structure-Activity Relationship (SAR) Trends

  • Triazine vs. Triazinone Cores: Triazinoindoles (compound 41) exhibit higher JNK potency than triazinones (compound 25), likely due to enhanced π-π stacking with kinase domains .
  • Substituent Hydrophobicity : Bromophenyl (compound 41) and methylsulfonyl (compound 11) groups enhance kinase binding but may limit solubility. The carboxamide in the target compound balances hydrophilicity and target affinity .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and data.

  • Molecular Formula : C17H14N6O2
  • Molecular Weight : 334.33 g/mol
  • CAS Number : 2034352-94-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The oxobenzo[d][1,2,3]triazin moiety is believed to play a crucial role in these interactions due to its structural similarity to known bioactive compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro assays have shown that the compound effectively inhibits the proliferation of several cancer cell lines, including:
    • Leukemia (HL-60) : IC50 = 10.32 µM
    • Colon Cancer (HCT-15) : IC50 = 6.62 µM
    • Renal Cancer (UO-31) : IC50 = 7.69 µM .

These values indicate a potent antiproliferative effect comparable to established chemotherapeutic agents such as sunitinib.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests suggest that it possesses bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., with no significant cytotoxicity observed in normal cells (L929 line) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

Structural Feature Biological Activity
Oxobenzo[d][1,2,3]triazin moietyEnhances anticancer activity
Indole ringContributes to receptor binding affinity
Carboxamide groupMay influence solubility and stability

Case Studies and Experimental Findings

Several case studies have highlighted the effectiveness of this compound:

  • In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with this compound.
  • Docking Studies : Molecular docking simulations indicate strong binding interactions with key amino acids in target proteins associated with cancer pathways .

Q & A

Q. Purity Optimization :

  • Use column chromatography (silica gel, gradient elution) for intermediate purification .
  • Final recrystallization in DMF/acetic acid mixtures enhances crystallinity .
  • Monitor reaction progress with HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for indole and triazine) and carbonyl carbons (δ ~165–175 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected m/z: calculated via exact mass software) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Intermediate: How to design initial biological activity screens for this compound?

Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., GSK-3β) or proteases using fluorescence-based substrates .
  • Anticancer Screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial Profiling : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: What computational methods elucidate its mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina or Sybyl Surflex-Dock to model interactions with targets like GPR139 or EZH2 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with key residues (e.g., hydrogen bonds with triazine N-atoms) .
  • Binding Free Energy Calculations : Apply MM-PBSA to quantify affinity (ΔG < -8 kcal/mol suggests strong binding) .

Advanced: How to conduct structure-activity relationship (SAR) studies on this scaffold?

Answer:

  • Substituent Variation : Modify the indole (e.g., 5-fluoro substitution) or triazine (e.g., methyl/chloro groups) .
  • Bioisosteric Replacement : Replace the ethyl linker with propyl or polyethylene glycol (PEG) chains to alter pharmacokinetics .
  • In Vitro/In Vivo Correlation : Compare IC50 values (enzyme assays) with tumor growth inhibition in xenograft models .

Advanced: How to resolve contradictions in reported biological activities of analogous compounds?

Answer:

  • Structural Comparison : Analyze differences (e.g., benzo-triazinone vs. quinazolinone cores in vs. 7) using Overlay Pharmacophore Models .
  • Assay Standardization : Re-test under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., pIC50 values) to identify trends via Bayesian statistics .

Advanced: What in vitro models assess metabolic stability and toxicity?

Answer:

  • Liver Microsomes : Incubate with rat/dog/human microsomes (1 mg/mL protein, NADPH regeneration system) to calculate t₁/₂ .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using luminescent substrates (IC50 < 10 µM indicates high risk) .
  • hERG Assay : Use patch-clamp electrophysiology to evaluate cardiotoxicity risk (IC50 > 30 µM preferred) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.